![molecular formula C24H22ClN5O3 B2502236 8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896298-67-2](/img/no-structure.png)

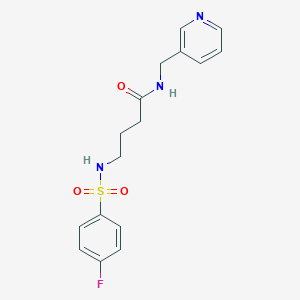

8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

- Insight : Understanding these surface structures is crucial for chemical and physical changes during adsorption .

- Application : CPI derivatives have been explored as potential lubricant additives due to their unique chemical structure. These compounds can enhance the lubricity and reduce wear in engine components, contributing to better engine efficiency and longevity .

- Application : Researchers utilize CPI derivatives to construct complex molecules, such as pharmaceutical intermediates. Its imidazo[2,1-f]purine scaffold offers opportunities for designing novel drugs targeting specific biological pathways .

- Application : Scientists investigate CPI’s fluorescence, phosphorescence, and photochemical reactivity. These properties are relevant for optoelectronic devices, sensors, and imaging agents .

- Application : Researchers explore CPI-based materials for organic electronics, including organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. The electron-rich imidazo[2,1-f]purine moiety contributes to charge transport and optical properties .

- Application : Computational chemistry simulations help elucidate CPI’s electronic properties, energetics, and interactions with other molecules. These insights guide drug design efforts, especially for kinase inhibitors and anticancer agents .

Surface Raman Spectroscopy

Lubrication Performance Enhancement

Organic Synthesis and Medicinal Chemistry

Photophysical Properties

Materials Science

Computational Chemistry and Drug Design

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the 4-chlorophenyl, 2-ethoxyethyl, and phenyl substituents.", "Starting Materials": [ "2-amino-6-chloropurine", "ethyl 2-bromoacetate", "4-chlorobenzaldehyde", "2-ethoxyethylamine", "methyl isobutyl ketone", "phenylboronic acid", "potassium carbonate", "copper(I) iodide", "sodium ascorbate", "triethylamine", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Synthesis of 2-amino-6-chloropurine from guanine via chlorination and amination", "Synthesis of ethyl 2-(6-chloropurin-2-yl)acetate from 2-amino-6-chloropurine and ethyl 2-bromoacetate via nucleophilic substitution", "Synthesis of 8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione from ethyl 2-(6-chloropurin-2-yl)acetate, 4-chlorobenzaldehyde, 2-ethoxyethylamine, phenylboronic acid, and methyl isobutyl ketone via Suzuki-Miyaura coupling, imidazo[2,1-f]purine ring formation, and subsequent functionalization" ] } | |

CAS RN |

896298-67-2 |

Product Name |

8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |

Molecular Formula |

C24H22ClN5O3 |

Molecular Weight |

463.92 |

IUPAC Name |

6-(4-chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C24H22ClN5O3/c1-3-33-14-13-28-22(31)20-21(27(2)24(28)32)26-23-29(20)15-19(16-7-5-4-6-8-16)30(23)18-11-9-17(25)10-12-18/h4-12,15H,3,13-14H2,1-2H3 |

InChI Key |

WFWVSYGZIYBHEO-UHFFFAOYSA-N |

SMILES |

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N(C1=O)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2502156.png)

![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2502157.png)

![{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride](/img/structure/B2502158.png)

![5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502161.png)

![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B2502167.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2502170.png)

![[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2502171.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2502173.png)

![1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea](/img/structure/B2502174.png)

![2-Phenyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}butanamide](/img/structure/B2502175.png)